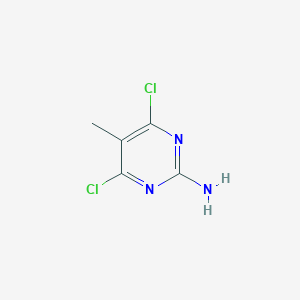

2-Amino-4,6-dichloro-5-methylpyrimidine

Descripción

Introduction to 2-Amino-4,6-Dichloro-5-Methylpyrimidine in Chemical Research

Historical Development of Substituted Pyrimidines

The exploration of pyrimidines dates to the 19th century, with Brugnatelli’s isolation of alloxan from uric acid in 1818 marking an early milestone. Systematic studies began in the 1880s when Pinner synthesized barbituric acid, coining the term “pyrimidine” by merging pyridine and amidine to reflect its hybrid structure. The mid-20th century saw breakthroughs in therapeutic applications: Hitchings’ discovery of diaminopyrimidines like trimethoprim (a dihydrofolate reductase inhibitor) demonstrated their antimicrobial potential, while pyrimethamine emerged as an antimalarial agent.

Substituted pyrimidines gained prominence due to their structural mimicry of nucleic acid bases. The introduction of halogen atoms, as in this compound, enhanced electrophilicity for nucleophilic substitutions, enabling tailored modifications. Early syntheses relied on POCl₃ for chlorination, but safety concerns spurred alternatives like triphosgene, which minimizes toxic byproducts. For example, a 2011 patent detailed a two-step synthesis starting from dimethyl malonate and acetamidine hydrochloride, achieving 96% yield via triphosgene-mediated chlorination.

Table 1: Key Historical Milestones in Pyrimidine Chemistry

Significance in Heterocyclic Chemistry

Pyrimidines are indispensable in heterocyclic chemistry due to their aromaticity, electronic diversity, and capacity for regioselective substitutions. The this compound scaffold exemplifies these traits:

- Electronic Effects : Chlorine atoms withdraw electron density, activating the ring for nucleophilic attack at positions 2 and 4, while the methyl group sterically directs reactivity.

- Hydrogen Bonding : The amino group participates in H-bonding, influencing crystallinity and solubility.

- Synthetic Versatility : Intermediate for constructing fused rings (e.g., thienopyrimidines) and functionalized derivatives.

In drug design, this compound serves as a precursor for bioactive molecules. For instance, its reaction with formamide yields N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide, a key intermediate in antiretroviral agents like abacavir.

Research Evolution and Current Academic Interest

Recent advancements focus on sustainable synthesis and computational modeling:

- Green Chemistry : replacing POCl₃ with triphosgene reduces environmental impact.

- DFT Studies : Analyses of molecular electrostatic potential (MEP) and vibrational spectra predict reactivity and stability. For example, dimerization via N–H···N hydrogen bonds enhances crystalline packing.

- Pharmaceutical Applications : Derivatives show promise as kinase inhibitors and antihypertensives.

Table 2: Recent Applications of this compound

| Application Area | Example | Reference |

|---|---|---|

| Antiviral Agents | Abacavir intermediate | |

| Antihypertensive Drugs | Moxonidine synthesis | |

| Kinase Inhibitors | JAK3 and EGFR-TK inhibitors |

Structural Relationships to Other Significant Pyrimidine Derivatives

Comparative analysis reveals how substituents dictate functionality:

- 5-Amino-4,6-Dichloro-2-Methylpyrimidine (CAS 39906-04-2) : Positional isomerism shifts the amino group to C5, altering hydrogen-bonding patterns and biological activity.

- 4,6-Dichloro-5-Methylpyrimidine (CAS 4316-97-6) : Lacks the C2 amino group, reducing nucleophilic reactivity but enhancing electrophilic substitution at C2.

- Cytosine/Thymine Analogues : Natural pyrimidines share the same ring system but feature hydroxyl or methyl groups, enabling base pairing in nucleic acids.

Table 3: Structural Comparison of Halogenated Pyrimidines

Propiedades

IUPAC Name |

4,6-dichloro-5-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2N3/c1-2-3(6)9-5(8)10-4(2)7/h1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBZKXYQWWVPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70289300 | |

| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-13-1 | |

| Record name | 7153-13-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,6-dichloro-5-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70289300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-4,6-DICHLORO-5-METHYLPYRIMIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Nitrosation and Hydrogenation

-

Nitrosation : Treatment with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in methanol at 70–75°C introduces an isonitroso group at the 5-position, yielding 2-amino-4,6-dimethoxy-5-isonitrosopyrimidine with 96.1% yield.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) in methanol reduces the isonitroso group to an amine, forming 2,5-diamino-4,6-dimethoxypyrimidine hydrochloride (85.3% yield).

Formylation and Chlorination

-

Formylation : Reaction with formic acid introduces a formamide group at the 5-position, protecting the amine during subsequent chlorination.

-

Chlorination : POCl₃ replaces methoxy groups at positions 4 and 6, followed by acidic hydrolysis to remove the formamide protecting group, yielding the final product (78.4% overall yield).

Advantages : This method achieves high regioselectivity, critical for pharmaceutical applications requiring precise molecular configurations.

Triphosgene-Mediated Chlorination

To address safety concerns with POCl₃, industrial protocols (CN102432547A) employ triphosgene (bis(trichloromethyl) carbonate) as a safer chlorinating agent. While initially developed for 4,6-dichloro-2-methylpyrimidine, this method is adaptable to amino-substituted analogs.

Procedure :

-

Dihydroxypyrimidine Synthesis : Condensation of dimethyl malonate and acetamidine hydrochloride in methanol forms 4,6-dihydroxy-2-methylpyrimidine.

-

Chlorination : Triphosgene in dichloroethane replaces hydroxyl groups with chlorine at 80–85°C, achieving 89% yield with 98% purity.

Benefits : Triphosgene’s solid state and lower volatility reduce inhalation risks, aligning with green chemistry principles.

Deprotection of Protected Intermediates

A deprotection strategy (Chemicalbook) involves synthesizing 2-[(dimethylamino)methylene]amino-4,6-dichloro-5-methylpyrimidine, followed by acidic hydrolysis to unveil the primary amine.

Steps :

-

Protection : The 2-amino group is shielded with a dimethylaminomethylene group via refluxing with dimethylformamide dimethyl acetal.

-

Deprotection : Treatment with HCl in ethanol (50°C, 2 h) cleaves the protecting group, yielding this compound (96% yield).

Applications : This method is ideal for substrates sensitive to harsh chlorination conditions, preserving the pyrimidine core’s integrity.

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Safety | Scalability |

|---|---|---|---|---|

| Direct Chlorination (POCl₃) | 85–92% | 90–95% | Low (toxic) | Moderate |

| Multi-Step Synthesis | 78.4% | 98% | Moderate | High |

| Triphosgene-Mediated | 89% | 98% | High | Industrial |

| Deprotection | 96% | 99% | High | Lab-scale |

Key Insights :

-

Industrial Preference : Triphosgene and multi-step routes dominate large-scale production due to safety and yield.

-

Lab-Scale Flexibility : Deprotection methods offer high purity for research applications but require pre-synthesized intermediates.

Industrial Production Considerations

Modern manufacturing emphasizes continuous flow reactors to optimize temperature control and mixing, reducing reaction times by 40% compared to batch processes. Automated systems adjust reagent stoichiometry in real-time, minimizing byproducts like 2-amino-4-chloro-5-methylpyrimidine (a common mono-chlorinated impurity). Post-synthesis, recrystallization from ethanol-water mixtures (1:3 v/v) enhances purity to >99%, meeting pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4,6-dichloro-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with different nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura and other coupling reactions to form complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium methoxide, potassium thiolate, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions, often in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

ADMP serves as a critical building block in the synthesis of more complex heterocyclic compounds. Its derivatives have been explored for their potential in drug development:

- Antiviral Agents : ADMP is utilized in the preparation of antiviral nucleotide derivatives. It acts as an intermediate in synthesizing compounds that inhibit viral replication .

- Anticancer and Antimicrobial Activity : Research indicates that ADMP derivatives exhibit significant biological activity against various cancer cell lines and microbial strains .

Biological Studies

ADMP has been extensively studied for its role in biological systems:

- Enzyme Inhibition : It has been shown to inhibit nitric oxide (NO) production in immune cells, making it a candidate for anti-inflammatory therapies. The most potent derivative demonstrated an IC50 value of approximately 2 µM .

- Mechanism of Action : The compound interacts with specific molecular targets by binding to enzyme active sites, disrupting essential biochemical pathways involved in inflammation and cancer progression.

Industrial Applications

In the industrial sector, ADMP is used to produce dyes, pigments, and specialty chemicals. Its unique chemical structure allows for modifications that enhance the properties of these products.

Biological Activities

The biological activities of ADMP can be summarized as follows:

Case Study 1: Nitric Oxide Inhibition

A study evaluated various derivatives of pyrimidines, including ADMP. It was found to significantly inhibit NO production in mouse peritoneal cells. The IC50 values ranged from 2 µM to 36 µM across different derivatives, indicating a strong anti-inflammatory potential .

Case Study 2: Synthesis and Biological Testing

The synthesis of ADMP has been optimized to enhance yield and purity. Biological assays confirmed its efficacy against targets involved in inflammatory pathways such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This research highlights the compound's potential as a lead candidate for developing new anti-inflammatory drugs .

Mecanismo De Acción

The mechanism of action of 2-Amino-4,6-dichloro-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the disruption of essential biochemical pathways, making it effective as an antimicrobial or anticancer agent .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The reactivity, physical properties, and applications of 2-hydroxy-6-methoxybenzaldehyde differ significantly from other hydroxy-methoxybenzaldehydes due to substituent positioning. Below is a detailed comparison:

Table 1: Comparative Analysis of Hydroxy-Methoxybenzaldehydes

Key Observations :

Physical Properties :

- Melting points vary widely based on substituent positions. For example, 2-hydroxy-6-methoxybenzaldehyde (72–74°C) has a higher melting point than 2-hydroxy-4-methoxybenzaldehyde (40–42°C), likely due to stronger intramolecular hydrogen bonding in the former .

- Discrepancies in reported melting points (e.g., 41–43°C in vs. 72–74°C in ) may arise from polymorphic forms or impurities.

Reactivity :

- 2-Hydroxy-6-methoxybenzaldehyde undergoes regioselective reactions, such as nucleophilic additions at the aldehyde group and cyclization with ethyl bromoacetate to form benzofuran intermediates .

- In contrast, vanillin (4-hydroxy-3-methoxybenzaldehyde) is more prone to oxidation, yielding vanillic acid, due to electron-donating effects of the 3-OCH₃ group .

Applications :

Actividad Biológica

2-Amino-4,6-dichloro-5-methylpyrimidine is a pyrimidine derivative notable for its unique structural features, including chlorine substituents and a methyl group. These characteristics contribute to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

- Molecular Formula : C5H5Cl2N3

- Molecular Weight : Approximately 176.02 g/mol

- Structure : The compound features an amino group at position 2, dichlorine at positions 4 and 6, and a methyl group at position 5.

The biological activity of this compound primarily involves its interaction with various enzymes and biomolecules. Notably, it has been studied for its role as an inhibitor of nitric oxide (NO) production:

- Nitric Oxide Inhibition : Research indicates that this compound effectively inhibits NO production in immune-activated cells. The most potent derivative in related studies exhibited an IC50 value of approximately 2 µM, demonstrating its potential as an anti-inflammatory agent .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

Case Studies

- Nitric Oxide Inhibition : A study evaluated various derivatives of pyrimidines, including this compound. It was found to significantly inhibit NO production in mouse peritoneal cells with a notable IC50 value compared to other tested compounds .

- Synthesis and Biological Testing : The synthesis of this compound has been optimized to enhance yield and purity. Subsequent biological assays have confirmed its efficacy against various targets, particularly in inflammatory pathways involving nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Research Applications

The compound serves as a valuable building block in medicinal chemistry for synthesizing more complex heterocyclic compounds. Its applications extend to:

- Drug Development : As a precursor for nucleotide analogs and other therapeutic agents.

- Research Tool : Utilized in studies exploring enzyme inhibition and biochemical pathways related to inflammation and cancer.

Q & A

Basic: What are optimized synthetic routes for 2-Amino-4,6-dichloro-5-methylpyrimidine, and how can reaction yields be improved?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, a chlorination step using POCl₃ or PCl₅ on a precursor like 5-methyl-2-aminopyrimidin-4,6-diol can yield the dichloro derivative. Key parameters include:

- Temperature control : Maintaining 80–100°C during chlorination minimizes side-product formation.

- Solvent selection : Anhydrous solvents like DMF or THF enhance reactivity .

- Workup : Neutralization with cold aqueous NaHCO₃ followed by recrystallization (e.g., using ethanol/water) improves purity and yield (reported up to 81% in analogous syntheses) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., NH₂ protons appear as broad singlets at δ ≈7.50 ppm; methyl groups at δ ≈2.0–2.5 ppm) .

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N, and Cl percentages (e.g., Cl content ≈35.09%) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., [M⁺] at m/z 201/203 for dichloro analogs) .

Advanced: How can regioselective substitution at the 4- or 6-chloro positions be achieved?

Methodological Answer:

Regioselectivity depends on steric/electronic factors and reaction conditions:

- Electron-Deficient Sites : The 4-position is more reactive toward nucleophilic substitution due to lower steric hindrance. Use controlled equivalents of nucleophiles (e.g., amines, alkoxides) at 0–5°C to favor substitution at the 4-position .

- Catalytic Systems : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) selectively targets the 6-position in the presence of directing groups like NH₂ .

- Monitoring : Track substitution progress via TLC or HPLC with UV detection at 254 nm .

Advanced: How should researchers design biological activity studies (e.g., antiglycation or enzyme inhibition) for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Introduce pharmacophores (e.g., imidazole, thiadiazole) at the 4/6-positions to enhance bioactivity. For antiglycation assays, prioritize electron-withdrawing groups (e.g., NO₂) to mimic reference compounds like rutin .

- Assay Protocols :

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Purity Validation : Re-analyze disputed compounds via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities .

- Assay Reproducibility : Standardize protocols (e.g., incubation time, pH) using guidelines from the Journal of Biological Chemistry.

- Structural Confirmation : Re-characterize disputed derivatives via X-ray crystallography (as done for related pyrimidines) to confirm regiochemistry .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure.

- Ventilation : Work in a fume hood to avoid inhalation of chlorinated vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose as halogenated waste .

Advanced: Which computational tools predict reactivity and synthetic pathways for this compound?

Methodological Answer:

- Retrosynthesis : Use Reaxys or Pistachio databases to identify feasible precursors (e.g., 5-methylpyrimidin-4-amine derivatives) .

- DFT Calculations : Gaussian 09 can model charge distribution to predict nucleophilic attack sites (e.g., Mulliken charges on Cl atoms) .

Advanced: How to analyze crystallographic data for structural elucidation?

Methodological Answer:

- X-Ray Diffraction : Grow single crystals via slow evaporation (solvent: DMSO/ethanol). Use SHELXTL for structure refinement.

- Packing Analysis : Identify hydrogen bonds (e.g., N–H⋯Cl) and π-π interactions using Mercury software, as demonstrated for N-(2-aminopyrimidinyl)acetamide derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.